molecular formula C24H29N3O3S B2911173 3-[4-(4-benzylpiperidin-1-yl)-2-methyl-4-oxobutyl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione CAS No. 1040662-43-8

3-[4-(4-benzylpiperidin-1-yl)-2-methyl-4-oxobutyl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione

Cat. No.: B2911173
CAS No.: 1040662-43-8
M. Wt: 439.57
InChI Key: GVSOIVKMMKVGQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(4-Benzylpiperidin-1-yl)-2-methyl-4-oxobutyl]-2H-1,2,4-benzothiadiazine 1,1-dioxide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzylpiperidine moiety and a benzothiadiazine dioxide core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-benzylpiperidin-1-yl)-2-methyl-4-oxobutyl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione typically involves multiple steps. One common approach is the reductive amination of a benzylpiperidine derivative with a suitable aldehyde or ketone, followed by cyclization with a benzothiadiazine precursor. The reaction conditions often require the use of reducing agents such as sodium cyanoborohydride in methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-Benzylpiperidin-1-yl)-2-methyl-4-oxobutyl]-2H-1,2,4-benzothiadiazine 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Often used to modify the oxidation state of the compound.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce halogen atoms into the molecule.

Scientific Research Applications

3-[4-(4-Benzylpiperidin-1-yl)-2-methyl-4-oxobutyl]-2H-1,2,4-benzothiadiazine 1,1-dioxide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-[4-(4-benzylpiperidin-1-yl)-2-methyl-4-oxobutyl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[4-(4-benzylpiperidin-1-yl)-2-methyl-4-oxobutyl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione apart is its unique combination of the benzylpiperidine and benzothiadiazine dioxide structures. This dual functionality provides a distinct set of chemical and biological properties, making it a versatile compound for various research applications.

Properties

IUPAC Name

1-(4-benzylpiperidin-1-yl)-4-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-3-methylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O3S/c1-18(15-23-25-21-9-5-6-10-22(21)31(29,30)26-23)16-24(28)27-13-11-20(12-14-27)17-19-7-3-2-4-8-19/h2-10,18,20H,11-17H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSOIVKMMKVGQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=NS(=O)(=O)C2=CC=CC=C2N1)CC(=O)N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.